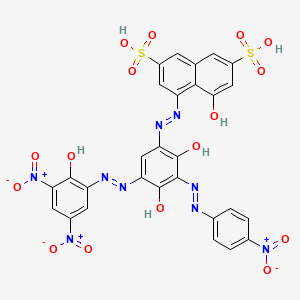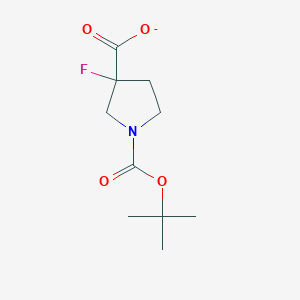
L-Ala-Ala-Phe-7-Amido-4-methylcoumarin Tfa salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ala-Ala-Phe-AMC (TFA): . This compound is significant in biochemical research due to its ability to emit fluorescence upon enzymatic cleavage, making it a valuable tool for studying enzyme kinetics and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ala-Ala-Phe-AMC (TFA) typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a solid resin. The amino acids alanine (Ala) and phenylalanine (Phe) are coupled to form the tripeptide sequence. The final step involves the attachment of the 7-amido-4-methylcoumarin (AMC) group. Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and to remove protecting groups .
Industrial Production Methods: Industrial production of Ala-Ala-Phe-AMC (TFA) follows similar synthetic routes as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield. The use of TFA in the cleavage and purification steps is crucial for obtaining the final product .
Chemical Reactions Analysis
Types of Reactions: Ala-Ala-Phe-AMC (TFA) primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for TPPII, which cleaves the peptide bond between the phenylalanine and AMC group, resulting in the release of a fluorescent product .
Common Reagents and Conditions:
Enzymatic Cleavage: TPPII enzyme, buffer solutions (e.g., phosphate-buffered saline), and optimal pH conditions for enzyme activity.
Cleavage from Resin: Trifluoroacetic acid (TFA) is used to cleave the peptide from the solid-phase resin during synthesis.
Major Products Formed: The major product formed from the enzymatic cleavage of Ala-Ala-Phe-AMC (TFA) is the fluorescent molecule 7-amido-4-methylcoumarin (AMC), which can be detected and quantified using fluorescence spectroscopy .
Scientific Research Applications
Ala-Ala-Phe-AMC (TFA) has a wide range of applications in scientific research:
Biochemistry: Used to study the activity and kinetics of TPPII and other proteases.
Molecular Biology: Employed in assays to monitor protease activity in various biological samples.
Medicine: Utilized in drug discovery and development to screen for potential inhibitors of TPPII.
Industry: Applied in quality control processes to ensure the activity of proteases in industrial enzyme preparations
Mechanism of Action
The mechanism of action of Ala-Ala-Phe-AMC (TFA) involves its cleavage by TPPII. The enzyme recognizes the tripeptide sequence and cleaves the bond between phenylalanine and AMC. This cleavage releases the fluorescent AMC molecule, which can be detected using fluorescence spectroscopy. The intensity of the fluorescence is directly proportional to the enzyme activity, allowing for quantitative analysis .
Comparison with Similar Compounds
Ala-Ala-Phe-AMC: The non-TFA salt form of the compound, used similarly as a fluorogenic substrate.
Ala-Ala-Phe-chloromethylketone: Another substrate for TPPII, but with different chemical properties and applications
Uniqueness: Ala-Ala-Phe-AMC (TFA) is unique due to its high specificity for TPPII and its ability to produce a strong fluorescent signal upon cleavage. This makes it an invaluable tool for studying TPPII activity and for screening potential inhibitors in drug discovery .
Properties
CAS No. |
62037-42-7 |
|---|---|
Molecular Formula |
C27H29F3N4O7 |
Molecular Weight |
578.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H28N4O5.C2HF3O2/c1-14-11-22(30)34-21-13-18(9-10-19(14)21)28-25(33)20(12-17-7-5-4-6-8-17)29-24(32)16(3)27-23(31)15(2)26;3-2(4,5)1(6)7/h4-11,13,15-16,20H,12,26H2,1-3H3,(H,27,31)(H,28,33)(H,29,32);(H,6,7)/t15-,16-,20-;/m0./s1 |
InChI Key |
IDYHLTXMLQCSTO-ALXYJOKNSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)[C@H](C)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12364404.png)
![Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide](/img/structure/B12364418.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyoctadecanethioate](/img/structure/B12364422.png)





